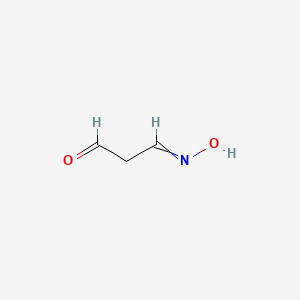
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) is a chemical compound with the molecular formula C8H12N2O3. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) typically involves the reaction of pyrazine derivatives with suitable oxidizing agents. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) can be compared with other similar compounds, such as:
3,6-Diethylpyrazin-2-ol: This compound shares a similar core structure but lacks the 1,4-dioxide functionality.
2-Pyrazinol derivatives: Various derivatives of 2-Pyrazinol with different substituents can be compared to highlight the unique properties of 2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI).
The uniqueness of 2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
820250-46-2 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3,6-diethyl-1-hydroxy-4-oxidopyrazin-4-ium-2-one |
InChI |
InChI=1S/C8H12N2O3/c1-3-6-5-9(12)7(4-2)8(11)10(6)13/h5,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
OBDZPFRFVZXOHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C[N+](=C(C(=O)N1O)CC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)





![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)




![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)

